molecular formula C16H14INO2 B11694082 (2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11694082
M. Wt: 379.19 g/mol
InChI Key: RPVJAQFLLXWAFU-NYYWCZLTSA-N
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Description

(2E)-N-(4-Iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide is a cinnamanilide derivative characterized by a 4-iodophenyl substituent on the amide nitrogen and a 4-methoxyphenyl group in the α,β-unsaturated propenamide chain. The iodine atom introduces significant steric bulk and electron-withdrawing properties, while the methoxy group enhances lipophilicity and modulates electronic interactions.

Properties

Molecular Formula

C16H14INO2

Molecular Weight

379.19 g/mol

IUPAC Name

(E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H14INO2/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-11H,1H3,(H,18,19)/b11-4+

InChI Key

RPVJAQFLLXWAFU-NYYWCZLTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodoaniline and 4-methoxybenzaldehyde.

    Formation of Schiff Base: 4-iodoaniline reacts with 4-methoxybenzaldehyde under acidic conditions to form a Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acylation: The amine undergoes acylation with acryloyl chloride to form the final product, (2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

(2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the anilide ring and propenamide chain. The table below highlights critical differences:

Compound Name Anilide Substituent Propenamide Substituent Key Biological Activities Evidence Source
Target Compound 4-Iodophenyl 4-Methoxyphenyl Not reported
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl-phenyl)propenamide 3,5-Bis(trifluoromethyl)phenyl 4-Chlorophenyl Potent vs. S. aureus, MRSA, M. tuberculosis
(2E)-N-(4-Methoxyphenyl)-3-phenylpropenamide (4) 4-Methoxyphenyl Phenyl Moderate anti-inflammatory activity
(2E)-N-(3-Cl-4-Br-phenyl)-3-phenylpropenamide (11) 3-Chloro-4-bromophenyl Phenyl Cytotoxic (THP-1 cells)
(2E)-N-(4-Trifluoromethoxyphenyl)-3-(3,4-diCl-phenyl)propenamide (2k) 4-Trifluoromethoxyphenyl 3,4-Dichlorophenyl Broad-spectrum antimicrobial, low cytotoxicity
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propenamide (10) 2-(3,4-dihydroxyphenyl)ethyl 4-Methoxyphenyl Anti-inflammatory (IC₅₀ < 17.21 µM)

Key Observations :

  • Iodo vs. Halogen Substituents : The iodine atom in the target compound is bulkier and more lipophilic than chlorine or bromine in analogs (e.g., compounds 11, 2k). This may enhance membrane permeability but could increase cytotoxicity .
  • Methoxy Group : The 4-methoxyphenyl group is associated with anti-inflammatory activity in plant-derived analogs (e.g., compound 10 in ) .
Antimicrobial Activity
  • Chlorinated Analogs : 3,4-Dichlorocinnamanilides (e.g., compound 2k) show broad-spectrum activity against Gram-positive bacteria (MICs < 1 µM for MRSA) and mycobacteria, attributed to increased lipophilicity (logD ~4.2) and electron-withdrawing effects .
  • Trifluoromethyl Derivatives : Compounds with 3,5-bis(trifluoromethyl)phenyl groups (e.g., ) exhibit submicromolar activity against M. tuberculosis, surpassing isoniazid .
  • Target Compound Potential: The iodine substituent may enhance activity due to higher lipophilicity (iodine’s logP contribution: +1.35 vs. Cl: +0.71), but direct data are lacking.
Anti-Inflammatory Activity
  • Methoxy-Substituted Analogs : Compound 4 () and plant-derived amides () with 4-methoxyphenyl groups show significant NF-κB inhibition (IC₅₀ ~17 µM), comparable to quercetin .
Cytotoxicity
  • Halogenated Derivatives : Chlorine/bromine substituents (e.g., compound 11) induce necrosis in THP-1 cells at IC₅₀ ~10 µM . The target compound’s iodine may exacerbate cytotoxicity due to higher reactivity.

Physicochemical and Electronic Properties

  • Lipophilicity: Experimental logD values for dichlorocinnamanilides average 4.2, correlating with enhanced antimicrobial activity .
  • Electronic Effects : The 4-iodophenyl group is a strong electron-withdrawing substituent (σ ~0.18), comparable to trifluoromethoxy (σ ~0.45) but weaker than nitro groups (σ ~1.27). This may modulate binding to targets like ACE2 or bacterial enzymes .

Biological Activity

(2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide, also known as a member of the enamide class, exhibits significant biological activity that is attracting attention in medicinal chemistry. This compound features a unique structure characterized by an amide group conjugated with a double bond, which is instrumental in its interaction with biological targets. The presence of both iodophenyl and methoxyphenyl groups enhances its potential pharmacological properties.

Chemical Structure

The chemical formula for this compound is C16H16INOC_{16}H_{16}INO, and its structural representation can be summarized as follows:

 2E N 4 iodophenyl 3 4 methoxyphenyl prop 2 enamide\text{ 2E N 4 iodophenyl 3 4 methoxyphenyl prop 2 enamide}

Synthesis

The synthesis of (2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-iodoaniline and 4-methoxybenzaldehyde.
  • Condensation Reaction : A condensation reaction occurs between the aldehyde and a suitable amine under basic conditions to form the enamide.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds similar to (2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain enamides can inhibit the growth of tumor cells by inducing apoptosis through the activation of specific signaling pathways.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Enamides have been reported to modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

The biological activity of (2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide may be attributed to its ability to interact with various molecular targets:

  • Protein Kinases : Similar compounds have been shown to inhibit protein kinases, which are crucial in regulating cell growth and survival.
  • Transcription Factors : The compound may influence transcription factors involved in inflammatory responses, thereby altering gene expression related to inflammation and cancer progression.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to (2E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide:

  • Study on Cytotoxicity : A recent study demonstrated that related enamides exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating significant cytotoxicity.
    CompoundCell LineIC50 (µM)
    Enamide AMCF-715
    Enamide BMDA-MB-23110
  • Anti-inflammatory Activity : Another investigation highlighted the ability of similar compounds to reduce TNF-alpha levels in LPS-stimulated macrophages, suggesting a mechanism for their anti-inflammatory effects.

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